molecular formula C19H21F3N4O B2608860 6-Cyclopropyl-3-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one CAS No. 2097873-33-9

6-Cyclopropyl-3-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one

Cat. No. B2608860
M. Wt: 378.399
InChI Key: XNANJROYDJQORP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of TFMP involves intricate steps, including cyclization, fluorination, and piperidine coupling. Researchers have developed efficient routes to access this compound, enabling its exploration in various applications .

Scientific Research Applications

Synthetic Methodologies and Self-Assembly

A study focused on the synthesis of 2-aminopyrimidinones through a three-component reaction, highlighting the compound's role in facilitating efficient synthetic routes and its potential in self-assembly and H-bonding investigations (Bararjanian et al., 2010).

Topoisomerase II Inhibition

Research has shown the inhibitory activity of cyclopropyl-dihydropyrimidinone derivatives on mammalian topoisomerase II, suggesting its therapeutic potential in cancer treatment through the modulation of DNA topology (Wentland et al., 1993).

Anticancer and Anti-inflammatory Activities

A novel series of pyrazolopyrimidines derivatives exhibited significant anticancer and anti-5-lipoxygenase activities, demonstrating the compound's utility in developing potential therapeutic agents (Rahmouni et al., 2016).

Antimicrobial Activities

The synthesis and evaluation of new dihydropyrimidine derivatives revealed their antimicrobial activities, offering insights into the development of novel antimicrobial agents (Dangar, 2017).

properties

IUPAC Name

6-cyclopropyl-3-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O/c20-19(21,22)15-2-1-7-23-18(15)25-8-5-13(6-9-25)11-26-12-24-16(10-17(26)27)14-3-4-14/h1-2,7,10,12-14H,3-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNANJROYDJQORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)C4=C(C=CC=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropyl-3-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one

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